molecular formula C10H15Cl2NO B1412693 [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride CAS No. 2094692-85-8

[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B1412693
CAS No.: 2094692-85-8
M. Wt: 236.13 g/mol
InChI Key: YXDVMRXUPKOMMZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Features

The IUPAC name [4-chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride systematically describes its structure:

  • A benzene ring with:
    • A chlorine atom at the para position (C4).
    • An isopropoxy group (-O-CH(CH3)2) at the ortho position (C2).
    • A methanamine group (-CH2NH2) at the benzylic position, protonated as a hydrochloride salt.

Molecular Formula : C10H15Cl2NO
Molecular Weight : 236.14 g/mol
SMILES : NCC1=CC=C(Cl)C=C1OC(C)C.Cl
InChIKey : YXDVMRXUPKOMMZ-UHFFFAOYSA-N

Structural Characteristics :

Property Description
Aromatic System Benzene ring with electron-withdrawing (Cl) and donating (isopropoxy) groups
Amine Functionality Primary amine protonated to enhance solubility and stability
Stereoelectronic Effects Isopropoxy group induces steric hindrance, influencing reaction pathways

The hydrochloride salt form improves crystallinity, facilitating purification and handling in synthetic workflows .

Historical Context and Relevance in Organic Chemistry

The compound’s structural analogs, such as N-isopropylbenzylamine derivatives, have been studied since the mid-20th century for their roles in medicinal chemistry. For example:

  • 1960s : Benzylamine thiourea derivatives were explored for antimicrobial and CNS activity .
  • 2020s : N-Isopropylbenzylamine gained attention as a methamphetamine analog, driving research into detection methods .

Synthetic Relevance :

  • Intermediate Utility : The amine and halogen substituents enable diverse transformations, including:
    • Nucleophilic substitution (Cl → other groups).
    • Reductive amination to form secondary amines.
    • Schiff base formation for coordination chemistry .
  • Catalysis : Potential ligand in asymmetric synthesis due to chiral isopropoxy group .

Current Research Gaps and Emerging Applications

Research Gaps :

  • Limited data on catalytic applications (e.g., as ligands in cross-coupling reactions).
  • Underexplored biological activity , though analogs show CNS effects .
  • Mechanistic studies on solvent effects and reaction kinetics are sparse .

Emerging Applications :

Field Potential Use
Pharmaceuticals Precursor for antidepressants or antivirals via functional group manipulation
Materials Science Building block for metal-organic frameworks (MOFs) with amine-linkers
Forensic Chemistry Reference standard for detecting illicit N-alkylbenzylamine analogs

Table 1: Synthetic Routes to this compound

Step Method Reagents/Conditions Yield Source
1 Alkylation of 4-chloro-2-hydroxybenzaldehyde 2-Bromopropane, K2CO3, acetone, reflux 78%
2 Bromination NBS, AIBN, CCl4, 80°C 65%
3 Grignard Amination Mg, NH4Cl, THF, −10°C to RT 82%
4 Salt Formation HCl gas, Et2O, 0°C 95%

Reactivity Profile :

  • Amine Group : Participates in acylation (e.g., with acetic anhydride) and imine formation.
  • Chloro Substituent : Susceptible to Pd-catalyzed cross-coupling (Suzuki, Heck) .
  • Isopropoxy Group : Resistant to hydrolysis under mild conditions, enhancing stability .

Properties

IUPAC Name

(4-chloro-2-propan-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-7(2)13-10-5-9(11)4-3-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVMRXUPKOMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorophenol.

    Alkylation: 4-chlorophenol is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-(propan-2-yloxy)phenol.

    Amination: The resulting 4-chloro-2-(propan-2-yloxy)phenol is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to yield [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

This compound has been investigated for its potential uses in several areas:

  • Pharmaceutical Development
    • Drug Synthesis : It serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.
    • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in oncology research.
  • Organic Synthesis
    • Building Block : The compound is used as a building block in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions, including electrophilic aromatic substitution and reductive amination .
    • Reactivity : It can undergo oxidation and reduction reactions, forming secondary or tertiary amines and nitroso or nitro derivatives, which are valuable in creating other chemical compounds.
  • Biological Research
    • Biological Activity Studies : Research has explored its biological activities, including antimicrobial effects. Studies indicate that compounds with similar structures may inhibit bacterial growth or possess antifungal properties .
    • Mechanism of Action : Understanding how this compound interacts with biological targets can provide insights into its potential therapeutic uses. It may modulate enzyme activity or bind to specific receptors.

Case Study 1: Anticancer Properties

A study investigated the anticancer activity of several derivatives of 4-Chloro-2-(propan-2-yloxy)phenylmethanamine hydrochloride against non-small cell lung cancer (NSCLC) cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of the compound revealed effectiveness against various bacterial strains. The study highlighted its potential application in developing new antibiotics amid rising antibiotic resistance concerns .

Mechanism of Action

The mechanism of action of [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Propargyloxy analogs (e.g., ) introduce alkyne functionality for modular synthesis but may reduce stability due to reactivity .
  • Methoxy-propargyloxy hybrids () combine electron-donating (methoxy) and reactive (propargyl) groups, enabling tailored electronic profiles .

Comparison with Halogen and Trifluoromethyl-Substituted Analogs

Halogen and fluorinated groups modulate electronic properties and binding affinity:

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Features
[4-chloro-2-(trifluoromethyl)phenyl]methanamine HCl C₈H₈Cl₂F₃N 246.06 CF₃ + chloro Strong electron-withdrawing effects; increased acidity of amine
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine HCl C₉H₁₀Cl₂F₃N 256.09 Chiral center + CF₃ + chloro Stereoselective interactions; enhanced target specificity
(4-(tert-butyl)phenyl)methanamine HCl C₁₁H₁₈ClN 199.72 tert-butyl Extreme steric bulk; potential for improved membrane permeability

Key Insights :

  • Trifluoromethyl groups () enhance lipophilicity and metabolic resistance but reduce amine basicity due to electron withdrawal .
  • Chiral analogs () offer opportunities for enantioselective drug design, though synthesis complexity increases .
  • The chloro-isopropyloxy combination in the target compound provides moderate electron withdrawal and steric effects, balancing solubility and reactivity .

Comparison with Heterocyclic and Aliphatic Analogs

Replacing the benzene ring with heterocycles or aliphatic chains alters physicochemical properties:

Compound Name Molecular Formula Molecular Weight (Da) Core Structure Key Features
Benzo[b]thiophen-2-yl methanamine HCl C₉H₁₀ClNS 207.70 Thiophene ring Improved π-π stacking; sulfur enhances polar interactions
[2-(propan-2-yl)oxan-4-yl]methanamine HCl C₉H₂₀ClNO 193.72 Tetrahydropyran ring Enhanced solubility; conformational rigidity
Furan-2-yl methanamine HCl C₅H₈ClNO 133.58 Furan ring Reduced aromaticity; potential for hydrogen bonding

Key Insights :

  • Heterocycles (e.g., thiophene in ) improve binding to aromatic receptors but may introduce metabolic liabilities .
  • Aliphatic systems () offer flexibility and solubility advantages over planar aromatics .
  • The benzene core in the target compound ensures predictable aromatic interactions, a benchmark in drug design .

Biological Activity

[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H16ClNO
  • Molecular Weight : 229.72 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Kinases : The compound has been studied for its potential as a kinase inhibitor, particularly in relation to CHK1 (Checkpoint Kinase 1) pathways, which are crucial in cell cycle regulation and DNA damage response .
  • Pharmacophoric Role : Research indicates that the structural components of the compound, particularly the chloro and propan-2-yloxy groups, play significant roles in its pharmacological activity. These groups enhance binding affinity to target proteins, influencing the compound's efficacy .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy. The cytotoxicity is often measured using assays such as sulforhodamine B (SRB) and ELISA techniques .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 (µM)Remarks
CHK1 InhibitionELISA0.5Selective over CHK2
Cytotoxicity (HT29)SRB Assay10Significant growth inhibition observed
Cell Cycle ArrestFlow CytometryN/AInduces G2/M phase arrest
AntileishmanialIn vitro assays15Effective against Leishmania donovani

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • CHK1 Inhibitor Studies :
    • A study demonstrated that derivatives of this compound showed potent inhibition of CHK1, leading to enhanced cytotoxicity in cancer cells undergoing DNA damage . The structure-activity relationship (SAR) indicated that modifications could lead to improved selectivity and potency.
  • Cytotoxicity in Cancer Models :
    • Research involving human colon carcinoma cell lines (HT29) revealed that the compound effectively induced apoptosis, with IC50 values indicating significant cytotoxic effects compared to control groups . The mechanism was linked to the induction of cell cycle arrest at the G2/M checkpoint.
  • Antileishmanial Activity :
    • Preliminary investigations into the antileishmanial properties showed promising results against Leishmania donovani, with further studies needed to elucidate the exact mechanism of action and potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

Chlorination : Introduce the chloro group at the 4-position of the aromatic ring via electrophilic substitution (e.g., using Cl₂/FeCl₃) .

Ether Formation : React with isopropyl bromide under Williamson ether synthesis conditions (K₂CO₃, DMF, reflux) to form the propan-2-yloxy group at the 2-position .

Amination : Convert the benzylic position to methanamine via Gabriel synthesis or reductive amination, followed by HCl salt formation .
Key Considerations : Monitor intermediates using TLC/HPLC and optimize stoichiometry to minimize byproducts like unsubstituted phenols or over-chlorination .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify aromatic protons, ether linkage (-OCH(CH₃)₂), and amine proton environments .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) to confirm stoichiometry .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Aqueous solubility is limited; use 0.1M HCl for buffer preparation .
  • Stability :
  • Thermal : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C .
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the chloro-aromatic moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the synthesis under varying conditions?

  • Methodological Answer :
  • DoE Approach : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:
FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (FeCl₃, mol%)515
Reaction Time (h)612
  • Response Surface Methodology (RSM) : Identify optimal conditions for maximum yield .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. What strategies resolve contradictory data regarding the biological activity of this compound?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from receptor-binding studies (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
  • Impurity Profiling : Use LC-MS to detect trace impurities (e.g., dechlorinated analogs) that may skew activity .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl derivatives) to contextualize activity trends .

Q. What in vitro models are appropriate for studying its pharmacological mechanisms?

  • Methodological Answer :
  • Cell-Based Systems :
  • HEK293 Cells : Overexpress target receptors (e.g., GPCRs) to assess ligand efficacy .
  • Hepatocytes : Evaluate metabolic stability via CYP450 inhibition assays .
  • Tissue Preparations : Use isolated rat aorta or ileum to study vasoreactivity or smooth muscle effects .
  • Data Interpretation : Normalize responses to positive controls (e.g., isoproterenol for β-adrenergic studies) and account for solvent effects (e.g., DMSO ≤0.1%) .

Data Contradiction Analysis Example

Scenario : Conflicting solubility reports in DMSO (50 mg/mL vs. 25 mg/mL).

  • Resolution Steps :
    • Replicate Experiments : Use standardized DMSO batches (HPLC-grade, dry) .
    • Analytical Confirmation : Centrifuge solutions at 14,000 rpm for 10 min; analyze supernatant via UV-Vis .
    • Environmental Factors : Control humidity (≤30% RH) to prevent hygroscopic salt formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 2
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[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.